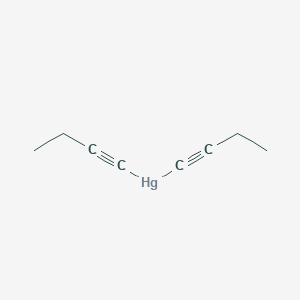
Di(but-1-yn-1-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(but-1-yn-1-yl)mercury is an organomercury compound characterized by the presence of two but-1-yn-1-yl groups attached to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Di(but-1-yn-1-yl)mercury can be synthesized through the reaction of mercury(II) chloride with but-1-yne in the presence of a base such as sodium hydroxide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at room temperature. The general reaction scheme is as follows:
HgCl2+2C4H5→Hg(C4H5)2+2HCl
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures due to the toxic nature of mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Di(but-1-yn-1-yl)mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and but-1-yne.
Reduction: Reduction reactions can convert this compound to elemental mercury and but-1-yne.
Substitution: The but-1-yn-1-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products Formed
Oxidation: Mercury(II) oxide and but-1-yne.
Reduction: Elemental mercury and but-1-yne.
Substitution: Various alkyl or aryl mercury compounds, depending on the substituent used.
Applications De Recherche Scientifique
Di(but-1-yn-1-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: this compound is used in the development of materials with unique properties, such as conductive polymers and catalysts.
Mécanisme D'action
The mechanism by which di(but-1-yn-1-yl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. Additionally, the but-1-yn-1-yl groups can undergo further chemical reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylmercury: Another organomercury compound with two methyl groups attached to the mercury atom.
Diethylmercury: Similar to dimethylmercury but with ethyl groups instead of methyl groups.
Diphenylmercury: Contains two phenyl groups attached to the mercury atom.
Uniqueness
Di(but-1-yn-1-yl)mercury is unique due to the presence of the but-1-yn-1-yl groups, which confer distinct chemical properties compared to other organomercury compounds. These properties include increased reactivity and the ability to participate in a wider range of chemical reactions.
Propriétés
Numéro CAS |
63776-22-7 |
|---|---|
Formule moléculaire |
C8H10Hg |
Poids moléculaire |
306.76 g/mol |
Nom IUPAC |
bis(but-1-ynyl)mercury |
InChI |
InChI=1S/2C4H5.Hg/c2*1-3-4-2;/h2*3H2,1H3; |
Clé InChI |
QRHSTNYCUOLOEJ-UHFFFAOYSA-N |
SMILES canonique |
CCC#C[Hg]C#CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















